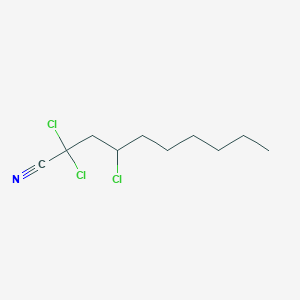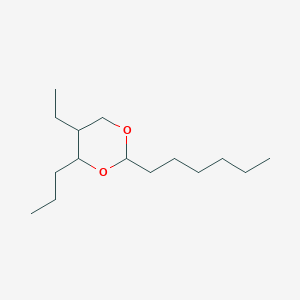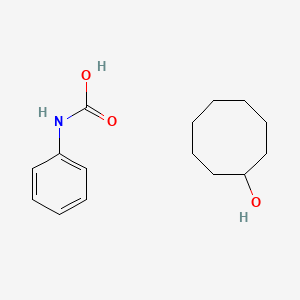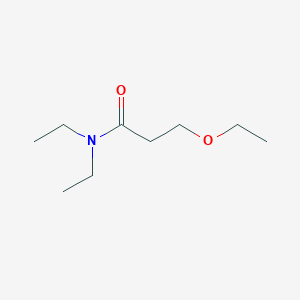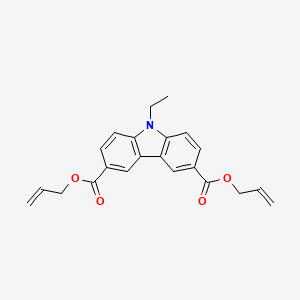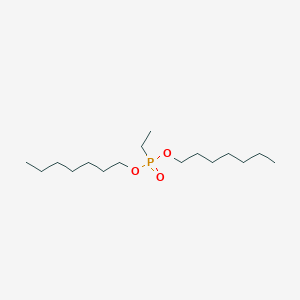
Diheptyl ethylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diheptyl ethylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to an ethyl group and two heptyl chains. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diheptyl ethylphosphonate can be synthesized through several methods, including the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphites with alkyl halides. For instance, the reaction of triethyl phosphite with heptyl bromide under reflux conditions can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, where H-phosphonate diesters react with aryl or vinyl halides under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to accelerate the reaction rates and improve efficiency . Additionally, the use of bromotrimethylsilane for silyldealkylation followed by desilylation with water or methanol is a common method for producing phosphonates .
Analyse Des Réactions Chimiques
Types of Reactions
Diheptyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can replace the ethyl or heptyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Applications De Recherche Scientifique
Diheptyl ethylphosphonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of diheptyl ethylphosphonate involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as antibacterial or antiviral activity . The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness in industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl ethylphosphonate: Similar in structure but with shorter alkyl chains.
Dimethyl methylphosphonate: Contains methyl groups instead of heptyl chains.
Diethyl phenylphosphonate: Features a phenyl group instead of heptyl chains.
Uniqueness
Diheptyl ethylphosphonate is unique due to its longer heptyl chains, which impart distinct physical and chemical properties. These longer chains can enhance the compound’s hydrophobicity and increase its effectiveness as a flame retardant and plasticizer .
Propriétés
Numéro CAS |
6163-81-1 |
|---|---|
Formule moléculaire |
C16H35O3P |
Poids moléculaire |
306.42 g/mol |
Nom IUPAC |
1-[ethyl(heptoxy)phosphoryl]oxyheptane |
InChI |
InChI=1S/C16H35O3P/c1-4-7-9-11-13-15-18-20(17,6-3)19-16-14-12-10-8-5-2/h4-16H2,1-3H3 |
Clé InChI |
RBPHHEPCSXTUGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOP(=O)(CC)OCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



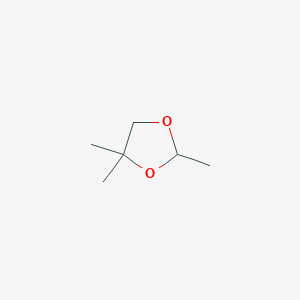
![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)
![2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one](/img/structure/B14732618.png)

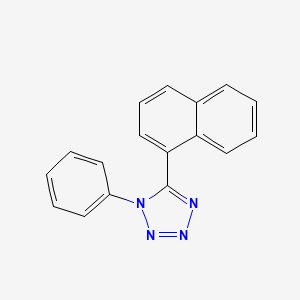
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide](/img/structure/B14732622.png)
